![molecular formula C10H11Cl2FN2 B2809675 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride CAS No. 2377031-05-3](/img/structure/B2809675.png)
2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride
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Overview
Description
2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a benzimidazole derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Antitumor Activity
- Amino acid ester derivatives containing 5-fluorouracil were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), demonstrating inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).
Corrosion Inhibition
- Imidazobenzimidazole hydrochloride derivatives, including 2-(4-fluorophenyl)-9-R-imidazo[1,2-a]benzimidazole hydrochlorides, were effective inhibitors of acid corrosion in low carbon steel, demonstrating the potential of related compounds in industrial applications (Berezhnaya et al., 2020).
Hydrolysis Reactions
- The hydrolysis reaction of 2-dichloromethylbenzimidazole and theoretical considerations of its behavior compared to other aromatic dihalides were studied, providing insight into the chemical reactivity and potential applications of similar compounds (Pop et al., 2011).
Synthesis and Characterization for Reduced Toxicity
- 2-(5-fluorouracil-1-yl-acetamido) acetic acid was synthesized to reduce the toxicity of 5-Fluorouracil, highlighting a potential pathway for creating less toxic therapeutic agents (Xiong Jing, 2010).
Antibacterial Activity
- Novel 2-chloromethyl-1-h-benzimidazole derivatives were synthesized and screened for antibacterial activity, suggesting potential applications in medical and pharmaceutical fields (Patil et al., 2016).
Synthesis of 2-Arylbenzimidazole Derivatives
- An efficient approach to the preparation of 2-arylbenzimidazoles was described, involving the reaction of 1-fluoro-2-nitrobenzene with benzamidine hydrochlorides, highlighting the compound's role in synthetic chemistry (Sayahi et al., 2018).
Structural Studies
- Extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride were conducted, including X-ray crystallography and spectroscopic analysis, showing the importance of these compounds in structural chemistry (Ghani & Mansour, 2012).
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2.ClH/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11;/h3-5H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYHFEABFQASSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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